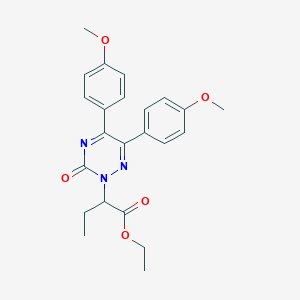
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate is a chemical compound that has been widely used in scientific research. This compound is also known as EMATE and has been used in various biochemical and physiological studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of EMATE involves the inhibition of certain enzymes, which is why it has been used in the study of enzyme inhibition. EMATE has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, EMATE has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
EMATE has several biochemical and physiological effects, which make it an important compound in scientific research. EMATE has been found to be an effective inhibitor of certain enzymes, which can have significant implications in the development of new drugs. Additionally, EMATE has been shown to have anti-cancer properties, which can be used in the development of new anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EMATE in lab experiments is that it is a relatively simple compound to synthesize. Additionally, EMATE has been found to be an effective inhibitor of certain enzymes, which can be used in the development of new drugs. However, one of the limitations of using EMATE in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for EMATE research. One of the most significant areas of research is in the development of new anti-cancer drugs. EMATE has been shown to have anti-cancer properties, and further research can lead to the development of new drugs that are more effective in treating cancer. Additionally, EMATE can be used in the study of enzyme inhibition, which can have significant implications in the development of new drugs for various diseases.
Conclusion:
In conclusion, EMATE is a chemical compound that has been widely used in scientific research. EMATE has several unique properties, including anti-cancer properties and the ability to inhibit certain enzymes. While there are some limitations to using EMATE in lab experiments, it remains an important compound in scientific research. Further research in the future can lead to the development of new drugs that can have significant implications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of EMATE involves the reaction of ethyl acetoacetate, 4-methoxybenzaldehyde, and hydrazine hydrate. This reaction results in the formation of EMATE, which is a white crystalline solid. The synthesis of EMATE is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
EMATE has been used in several scientific research studies due to its unique properties. One of the most significant applications of EMATE is in the field of cancer research. EMATE has been shown to have anti-cancer properties and has been used in the development of various anti-cancer drugs. Additionally, EMATE has been used in the study of enzyme inhibition and has been found to be an effective inhibitor of certain enzymes.
Propiedades
Número CAS |
108734-83-4 |
|---|---|
Nombre del producto |
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate |
Fórmula molecular |
C23H25N3O5 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]butanoate |
InChI |
InChI=1S/C23H25N3O5/c1-5-19(22(27)31-6-2)26-23(28)24-20(15-7-11-17(29-3)12-8-15)21(25-26)16-9-13-18(30-4)14-10-16/h7-14,19H,5-6H2,1-4H3 |
Clave InChI |
FGZCPFGUIQVTMU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
SMILES canónico |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Sinónimos |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-ethyl -3-oxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




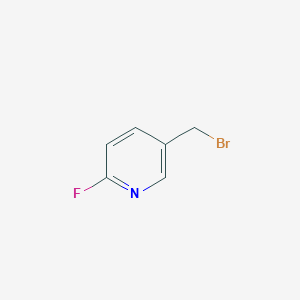
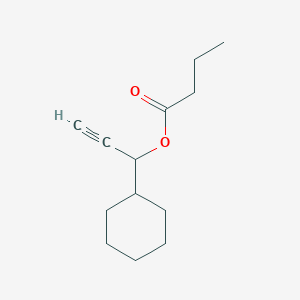
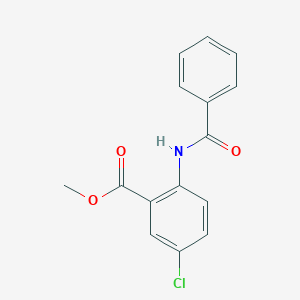
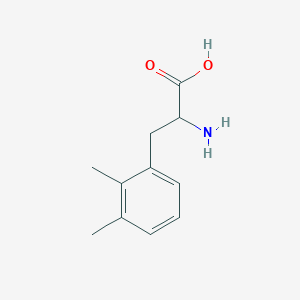
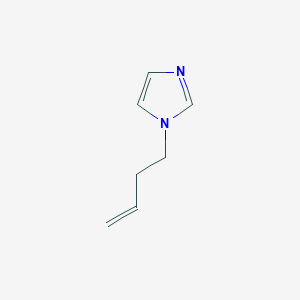
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

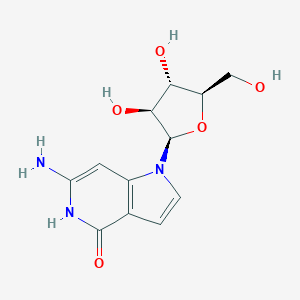
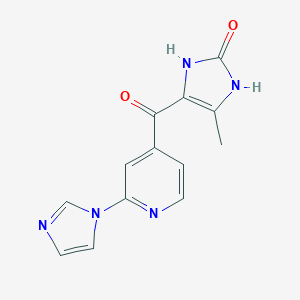
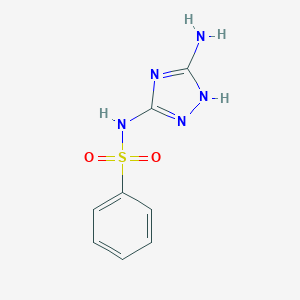
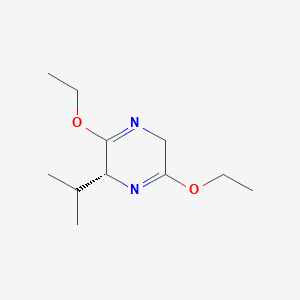
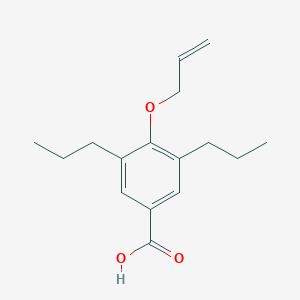
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)